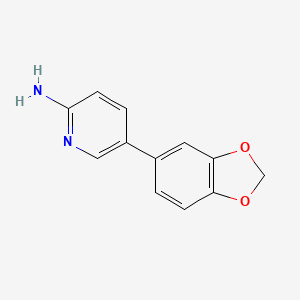
4-(6-Aminopyridin-3-YL)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 4-(6-Aminopyridin-3-YL)benzaldehyde typically involves the following steps:
Nucleophilic Substitution Reaction: Starting with 5-bromo-2-nitropyridine and piperazine, a nucleophilic substitution reaction is carried out in a mixed solvent of alcohol and water, using an acid catalyst.
Catalytic Hydrogenation: The resulting nitro compound undergoes catalytic hydrogenation to reduce the nitro group to an amino group.
Refining and Decolorization: The final product is obtained through refining and decolorization processes.
Industrial Production Methods:
The industrial production of this compound involves similar steps but is optimized for large-scale production. The process includes:
High-Purity Preparation: Using high-purity reagents and solvents to ensure the quality of the final product.
Environmental Considerations: Implementing environmentally friendly practices to minimize pollution and waste.
Análisis De Reacciones Químicas
Types of Reactions:
4-(6-Aminopyridin-3-YL)benzaldehyde undergoes various chemical reactions, including:
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Acyl chlorides, alkyl halides, and other electrophiles.
Major Products:
Oxidation: 4-(6-Aminopyridin-3-YL)benzoic acid.
Reduction: 4-(6-Aminopyridin-3-YL)benzyl alcohol.
Substitution: Various amides and secondary amines depending on the substituents used.
Aplicaciones Científicas De Investigación
4-(6-Aminopyridin-3-YL)benzaldehyde has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-(6-Aminopyridin-3-YL)benzaldehyde involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
- 4-(6-Aminopyridin-3-YL)benzoic acid
- 4-(6-Aminopyridin-3-YL)benzyl alcohol
- 4-(6-Aminopyridin-3-YL)benzamide
Comparison:
4-(6-Aminopyridin-3-YL)benzaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions, including oxidation and reduction . In contrast, similar compounds like 4-(6-Aminopyridin-3-YL)benzoic acid and 4-(6-Aminopyridin-3-YL)benzyl alcohol have different functional groups (carboxylic acid and alcohol, respectively), leading to distinct reactivity and applications .
Propiedades
IUPAC Name |
4-(6-aminopyridin-3-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c13-12-6-5-11(7-14-12)10-3-1-9(8-15)2-4-10/h1-8H,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMMBJMESXWDRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-Methylene-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6329930.png)
![5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine](/img/structure/B6329933.png)
![5-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine](/img/structure/B6329937.png)

